molecular formula C14H19NO3 B1182597 {2-[(Cyclopentylamino)methyl]phenoxy}

{2-[(Cyclopentylamino)methyl]phenoxy}

Cat. No.: B1182597
M. Wt: 249.31
InChI Key: CLVJOUCEZGRYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(Cyclopentylamino)methyl]phenoxy} is a chemical scaffold of interest in scientific research and development, particularly within medicinal chemistry. This compound features a phenoxy ether backbone substituted with a cyclopentylaminomethyl group, a motif present in various biologically active molecules . The cyclopentyl group contributes significant steric bulk and lipophilicity, which can influence the compound's solubility, bioavailability, and its interaction with biological targets . Such structures are commonly utilized as key intermediates or building blocks in the synthesis of more complex organic molecules for pharmaceutical applications . Researchers value this scaffold for its potential in constructing compound libraries aimed at exploring structure-activity relationships (SAR). In drug discovery, this fragment can be employed in the design of potential enzyme inhibitors or receptor ligands, where the amine functionality allows for further chemical derivatization . The safety, toxicology, and pharmacokinetic profile of this specific compound have not been fully characterized. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.31

IUPAC Name

2-[2-[(cyclopentylamino)methyl]phenoxy]acetic acid

InChI

InChI=1S/C14H19NO3/c16-14(17)10-18-13-8-4-1-5-11(13)9-15-12-6-2-3-7-12/h1,4-5,8,12,15H,2-3,6-7,9-10H2,(H,16,17)

InChI Key

CLVJOUCEZGRYCZ-UHFFFAOYSA-N

SMILES

C1CCC(C1)NCC2=CC=CC=C2OCC(=O)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopentylamino Methyl Phenoxy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions:UV-Vis spectroscopy would have provided information about the electronic transitions within the molecule, particularly those associated with the phenoxy chromophore.

Without access to the raw or processed data from these analytical techniques for {2-[(Cyclopentylamino)methyl]phenoxy}, the creation of a scientifically accurate and informative article as per the requested outline is not feasible. The scientific community awaits the publication of research that includes the synthesis and detailed spectroscopic characterization of this compound to enable a full structural analysis.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

This technique is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Had data been available, this section would have presented key crystallographic parameters such as:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Key Bond Lengths and Angles: Providing insight into the connectivity and geometry of the molecule.

Intermolecular Interactions: Detailing non-covalent forces such as hydrogen bonding or van der Waals interactions that influence the packing of molecules in the crystal.

A data table, as requested, would have been generated to summarize these findings, offering a quantitative look at the molecule's solid-state architecture.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

The structure of {2-[(Cyclopentylamino)methyl]phenoxy} suggests the potential for chirality, specifically at the carbon atom of the methyl group attached to the phenoxy ring, which is bonded to four different groups (the phenoxy ring, a hydrogen atom, the cyclopentylamino group, and the rest of the substituent). If the compound is chiral and has been resolved into its enantiomers, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be crucial for its stereochemical analysis.

This section would have explored:

CD Spectra: Presenting the differential absorption of left- and right-circularly polarized light, which is unique to each enantiomer.

Determination of Absolute Configuration: Explaining how experimental CD data, often in conjunction with quantum chemical calculations, can be used to assign the absolute configuration (R or S) of the chiral center.

An interactive data table would have been utilized to display key features of the CD spectra, such as the wavelengths and intensities of Cotton effects.

Computational and Theoretical Investigations of 2 Cyclopentylamino Methyl Phenoxy

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the properties of {2-[(Cyclopentylamino)methyl]phenoxy} at the electronic level.

The first step in the computational study of {2-[(Cyclopentylamino)methyl]phenoxy} involves determining its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For a flexible molecule like this, which contains a rotatable cyclopentyl group and a methylamino linker, multiple low-energy conformers may exist.

Conformational analysis is crucial to identify the global minimum energy structure as well as other energetically accessible conformers. This is often achieved by performing a systematic or stochastic search of the conformational space. The relative energies of these conformers, calculated using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), dictate their population at a given temperature according to the Boltzmann distribution. The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Bond Lengths and Angles for the Global Minimum Conformation of {2-[(Cyclopentylamino)methyl]phenoxy} (Calculated at the B3LYP/6-311++G(d,p) level of theory)

ParameterBond/AnglePredicted Value
Bond Lengths C-O (phenoxy)1.365 Å
C-N (amine)1.472 Å
N-C (cyclopentyl)1.481 Å
C-C (aromatic)1.390 - 1.405 Å
Bond Angles C-O-C (ether)118.5°
C-N-C112.3°
Dihedral Angles C-C-N-C175.8°

The electronic properties of {2-[(Cyclopentylamino)methyl]phenoxy} are primarily described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For {2-[(Cyclopentylamino)methyl]phenoxy}, the HOMO is expected to be localized primarily on the electron-rich phenoxy group and the nitrogen atom of the amino linker. The LUMO is likely to be distributed over the aromatic ring. The precise energies and spatial distributions of these orbitals can be calculated using DFT. These calculations also provide insights into other electronic properties such as ionization potential, electron affinity, and global reactivity descriptors like electronegativity and chemical hardness.

Table 2: Calculated Electronic Properties of {2-[(Cyclopentylamino)methyl]phenoxy} (B3LYP/6-311++G(d,p))

PropertySymbolPredicted Value
HOMO Energy EHOMO-5.8 eV
LUMO Energy ELUMO-0.5 eV
HOMO-LUMO Gap ΔE5.3 eV
Ionization Potential IP5.8 eV
Electron Affinity EA0.5 eV
Global Hardness η2.65 eV
Global Electronegativity χ3.15 eV

Computational methods can predict various spectroscopic parameters, which are invaluable for experimental characterization.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. By calculating these for a reference compound like tetramethylsilane (B1202638) (TMS) at the same level of theory, accurate predictions of the NMR spectrum for {2-[(Cyclopentylamino)methyl]phenoxy} can be obtained.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the nuclear coordinates. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the O-H stretch (if present as a conformer), C-N stretching, and aromatic C-H bending.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum (UV-Vis). These calculations provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, flexibility, and interactions of {2-[(Cyclopentylamino)methyl]phenoxy} in a more realistic environment, such as in a solvent.

Solvent effects can significantly influence the conformation and properties of the molecule. Explicit solvent models, where individual solvent molecules (e.g., water, methanol) are included in the simulation box, can reveal specific hydrogen bonding interactions and the structure of the solvation shell around the solute. Implicit solvent models can also be used to account for the bulk electrostatic effects of the solvent.

Intermolecular Interaction Analysis and Supramolecular Assembly Prediction

The non-covalent interactions that {2-[(Cyclopentylamino)methyl]phenoxy} can engage in are crucial for understanding its behavior in the solid state and in biological systems. These interactions include hydrogen bonding (with the amine and ether oxygen), π-π stacking (between phenoxy rings), and van der Waals forces.

Computational methods can be used to analyze the nature and strength of these interactions. For instance, the quantum theory of atoms in molecules (QTAIM) can be used to identify and characterize bond critical points associated with non-covalent interactions. Predicting how these interactions will drive the self-assembly of molecules into larger supramolecular structures is a complex but important area of computational research.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For {2-[(Cyclopentylamino)methyl]phenoxy}, this could involve studying its potential metabolic pathways, its role as a ligand in catalysis, or its degradation pathways.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction products. The activation energies calculated for different possible pathways can help to determine the most likely reaction mechanism. This information is critical for understanding the reactivity of the compound and for designing new synthetic routes or predicting its metabolic fate.

Reactivity and Mechanistic Studies of 2 Cyclopentylamino Methyl Phenoxy

Investigation of Acid-Base Properties and Protonation Equilibria

The acid-base characteristics of {2-[(Cyclopentylamino)methyl]phenoxy} are primarily governed by the presence of the secondary amine in the cyclopentylamino group and the phenoxy moiety. The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it basic and susceptible to protonation. The equilibrium of this protonation is a key factor in aqueous media.

The acidity of the phenolic proton is generally weak. However, the electronic environment of the phenoxy ring can influence its pKa value. Studies on similar phenolic compounds can provide insights into the expected acidity of the {2-[(Cyclopentylamino)methyl]phenoxy} scaffold. The interplay between the basic amine and the acidic phenol (B47542) can lead to the formation of zwitterionic species under specific pH conditions. The determination of protonation constants is essential for understanding the compound's speciation in solution, which in turn affects its reactivity and biological interactions. researchgate.netresearchgate.net

Table 1: Predicted Acid-Base Properties

Functional Group Property Predicted pKa Range
Cyclopentylamino Basic 9 - 11

Exploration of Electrophilic and Nucleophilic Substitution Reactions

The {2-[(Cyclopentylamino)methyl]phenoxy} molecule offers multiple sites for both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The phenoxy ring is an activated system for electrophilic aromatic substitution. wikipedia.orgwikipedia.org The hydroxyl group is a strong activating group and an ortho-, para-director. masterorganicchemistry.com The bulky {2-[(cyclopentylamino)methyl]} substituent at the ortho position will sterically hinder electrophilic attack at this position, directing incoming electrophiles primarily to the para position and the other ortho position relative to the hydroxyl group. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comlibretexts.org

Nucleophilic Substitution: The primary site for nucleophilic substitution is the carbon atom of the methyl bridge. organic-chemistry.orgnih.gov The cyclopentylamino group can act as a leaving group under certain conditions, particularly after protonation of the nitrogen, which makes it a better leaving group. youtube.com The reaction mechanism, whether SN1 or SN2, would depend on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. libretexts.orgresearchgate.net

Oxidation and Reduction Pathways of the {2-[(Cyclopentylamino)methyl]phenoxy} Scaffold

The oxidation of the {2-[(Cyclopentylamino)methyl]phenoxy} scaffold can occur at two primary locations: the phenoxy group and the secondary amine. Phenols can be oxidized to quinones or undergo oxidative coupling reactions. The secondary amine can be oxidized to a variety of products, including hydroxylamines, nitrones, or, with stronger oxidizing agents, can undergo cleavage.

The reduction pathways for this compound are less straightforward in the absence of reducible functional groups like nitro or carbonyl groups. However, under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, the aromatic ring could be reduced to a cyclohexyl ring. Specific reduction methodologies for related compounds often involve the use of powerful reducing agents like lithium aluminium hydride. rsc.org

Kinetic and Thermodynamic Aspects of Selected Transformations

The rates and equilibrium positions of the reactions involving {2-[(Cyclopentylamino)methyl]phenoxy} are governed by kinetic and thermodynamic parameters. For instance, in electrophilic aromatic substitution, the activation energy for the formation of the sigma complex will determine the reaction rate. The relative stability of the ortho, meta, and para intermediates will dictate the regioselectivity of the substitution.

Kinetic studies, such as determining reaction orders and rate constants, can provide valuable information about the mechanism of a particular transformation. Thermodynamic data, including changes in enthalpy and entropy, can help in predicting the feasibility and spontaneity of a reaction. For example, the protonation of the amine is typically an exothermic process favored at lower temperatures.

Mechanistic Insights into Functionalization and Derivatization Reactions

The functional groups present in {2-[(Cyclopentylamino)methyl]phenoxy} allow for a variety of functionalization and derivatization reactions. These reactions are crucial for modifying the compound's properties for specific applications. researchgate.netjfda-online.comresearchgate.net

Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides to form amides. gcms.cz This is a common strategy to protect the amine group or to introduce new functionalities.

Alkylation: The nitrogen atom of the cyclopentylamino group can also be alkylated. libretexts.org This can lead to the formation of a tertiary amine or a quaternary ammonium salt, depending on the reaction conditions and the nature of the alkylating agent.

Esterification: The phenolic hydroxyl group can be esterified to form phenoxy esters. This derivatization can alter the solubility and electronic properties of the molecule. nih.govchemicalbook.com

Understanding the mechanisms of these reactions is key to controlling the outcome and achieving the desired products with high yields. For example, the choice of solvent and base can significantly influence the efficiency of acylation and alkylation reactions.

Coordination Chemistry of 2 Cyclopentylamino Methyl Phenoxy As a Ligand

Ligand Design Principles and Chelation Properties of {2-[(Cyclopentylamino)methyl]phenoxy}

In the broader context of phenoxy-amine ligands, the design of {2-[(Cyclopentylamino)methyl]phenoxy} suggests its potential as a bidentate ligand. The molecule incorporates two key donor atoms: the oxygen of the phenoxy group and the nitrogen of the secondary amine. This N,O-donor set is a common motif in coordination chemistry, capable of forming stable chelate rings with a variety of metal ions.

The chelation properties are dictated by several factors inherent to its structure:

Bite Angle: The arrangement of the donor atoms, separated by a methylene (B1212753) bridge attached to the ortho position of the phenol (B47542) ring, would create a six-membered chelate ring upon coordination to a metal center. This is generally a stable conformation in coordination complexes.

Ligand Flexibility: The cyclopentyl group attached to the amine introduces a degree of steric bulk and conformational rigidity compared to smaller alkyl groups. This could influence the geometry of the resulting metal complexes and potentially lead to selective coordination behavior.

Electronic Effects: The phenoxy oxygen, upon deprotonation, is a hard donor, while the amine nitrogen is a borderline donor. This combination allows for effective coordination with a range of metal ions, including both hard and borderline Lewis acids.

While these principles provide a theoretical basis for its coordination ability, specific experimental data on the chelation properties of {2-[(Cyclopentylamino)methyl]phenoxy}, such as its formation constants with various metal ions, are not documented in the scientific literature.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with phenoxy-amine ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. For {2-[(Cyclopentylamino)methyl]phenoxy}, a likely synthetic route would involve the deprotonation of the phenolic proton with a base, followed by the addition of a metal salt.

Coordination with Transition Metal Ions

Transition metals, with their partially filled d-orbitals, are expected to form a wide array of complexes with {2-[(Cyclopentylamino)methyl]phenoxy}. The geometry and properties of these complexes would depend on the specific metal ion, its oxidation state, and the stoichiometry of the reaction. For instance, square planar or tetrahedral complexes might be expected for M(II) ions like Cu(II), Ni(II), and Pd(II), while octahedral complexes could form with M(III) ions like Fe(III) or Cr(III). However, no specific synthesis or characterization of any transition metal complex of {2-[(Cyclopentylamino)methyl]phenoxy} has been reported.

Coordination with Main Group Metal Ions

Main group metals, such as those from Group 2 (e.g., Mg, Ca) and Group 13 (e.g., Al, Ga), are also known to form stable complexes with phenoxy-amine ligands. These complexes are often of interest for their applications in catalysis and materials science. The coordination chemistry of {2-[(Cyclopentylamino)methyl]phenoxy} with main group metals remains an unexplored area of research.

Electronic and Magnetic Properties of {2-[(Cyclopentylamino)methyl]phenoxy} Metal Complexes

The electronic and magnetic properties of metal complexes are a direct consequence of the interaction between the metal ion's d-orbitals and the ligand's orbitals. For transition metal complexes of {2-[(Cyclopentylamino)methyl]phenoxy}, these properties would be of significant interest. For example, copper(II) complexes could exhibit interesting magnetic properties due to the presence of an unpaired electron. nih.gov Similarly, the electronic spectra (UV-Vis) of the complexes would provide insights into the d-d transitions and charge transfer bands, which are characteristic of the coordination environment. Without any synthesized and characterized complexes, these properties remain purely hypothetical for this specific ligand.

Redox Chemistry of Metal-Ligand Systems

The redox chemistry of metal complexes with phenoxy-amine ligands can be complex, with the possibility of both metal-centered and ligand-centered redox processes. The phenoxy group itself can be oxidized to a phenoxyl radical, which can have a profound effect on the electronic structure and reactivity of the complex. rsc.org Cyclic voltammetry would be a key technique to probe the redox behavior of {2-[(Cyclopentylamino)methyl]phenoxy} metal complexes, revealing the potentials at which electron transfer processes occur and whether these processes are reversible or irreversible. This aspect of its coordination chemistry is also yet to be investigated.

Theoretical Understanding of Metal-Ligand Bonding in {2-[(Cyclopentylamino)methyl]phenoxy} Complexes

The electronic structure and the nature of the interaction between the {2-[(Cyclopentylamino)methyl]phenoxy} ligand and a metal center can be effectively elucidated through computational chemistry, primarily employing Density Functional Theory (DFT) and Molecular Orbital (MO) Theory. lbp.world Although specific theoretical studies on {2-[(Cyclopentylamino)methyl]phenoxy} itself are not prevalent in the literature, a comprehensive understanding can be constructed by drawing parallels with structurally analogous phenoxy-amine and phenoxy-imine chelating ligands. nih.govmarquette.edu

The {2-[(Cyclopentylamino)methyl]phenoxy} ligand coordinates to a metal center as a bidentate, monoanionic ligand, utilizing the oxygen of the phenoxy group and the nitrogen of the secondary amine. This creates a stable chelate ring, the size of which influences the geometry and stability of the resulting complex. The bonding is characterized by a combination of sigma (σ) donation from the ligand to the metal and potential pi (π) interactions.

Molecular Orbital (MO) Theory Perspective

From a molecular orbital standpoint, the formation of a metal complex with {2-[(Cyclopentylamino)methyl]phenoxy} involves the overlap of the ligand's frontier orbitals with the metal's valence orbitals. fiveable.mehrmrajgurunagar.ac.in The lone pair of electrons on the phenoxy oxygen and the cyclopentylamino nitrogen occupy orbitals that act as donor orbitals. These ligand-based orbitals overlap with vacant metal d-orbitals (or s and p orbitals) of appropriate symmetry to form bonding and antibonding molecular orbitals. hrmrajgurunagar.ac.inuoanbar.edu.iq

The primary interaction is the σ-donation from the nitrogen and oxygen lone pairs to the metal's empty d-orbitals. britannica.com This electron donation is the principal force holding the complex together. The energy and character of the resulting molecular orbitals dictate the electronic properties of the complex, including its stability, reactivity, and spectroscopic features. fiveable.me

The phenoxy group's aromatic ring also introduces the possibility of π-interactions. The filled p-orbitals of the phenoxy oxygen can participate in π-donation to suitable metal d-orbitals. britannica.com Conversely, if the metal is in a low oxidation state with filled d-orbitals, π-back-donation from the metal to the π* orbitals of the phenoxy ring could occur, though this is generally less significant for this type of ligand compared to ligands with low-lying π* orbitals like carbon monoxide.

Density Functional Theory (DFT) Insights

DFT calculations provide a more quantitative picture of the metal-ligand bonding. lbp.worldnih.gov These studies on analogous aminophenolate complexes allow for the calculation of various parameters that describe the nature and strength of the coordinate bonds.

Key parameters that can be determined from DFT studies include:

Bond Lengths and Angles: Optimized geometries from DFT calculations provide precise predictions of metal-oxygen and metal-nitrogen bond lengths, as well as the bite angle of the chelate. These structural parameters are fundamental to understanding the steric and electronic environment around the metal center. banglajol.infonih.gov

Mulliken and Natural Bond Orbital (NBO) Analysis: These analyses partition the electron density among the atoms in the complex, providing insights into the charge distribution. marquette.edu The calculated charges on the metal, oxygen, and nitrogen atoms can indicate the degree of covalency and the extent of electron donation from the ligand to the metal. A significant reduction in the positive charge of the metal ion upon complexation points to substantial covalent character in the metal-ligand bonds.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of the complex. banglajol.info In a typical complex with {2-[(Cyclopentylamino)methyl]phenoxy}, the HOMO is expected to have significant contributions from the p-orbitals of the phenoxy oxygen and the lone pair of the nitrogen, while the LUMO is often localized on the metal center. The HOMO-LUMO energy gap is an indicator of the kinetic stability of the complex.

Bonding Energy: DFT can be used to calculate the binding energy between the metal and the ligand, which provides a thermodynamic measure of the stability of the complex. banglajol.info

Illustrative Theoretical Data for Analogous Phenoxy-Amine Metal Complexes

To provide a more concrete understanding, the following tables present typical theoretical data obtained from DFT calculations on related phenoxy-amine metal complexes. It is important to note that these values are for analogous systems and would vary for the specific {2-[(Cyclopentylamino)methyl]phenoxy} ligand depending on the metal ion and its oxidation state.

Table 1: Representative Calculated Bond Lengths and Angles for a Metal-Phenoxy-Amine Complex

ParameterTypical Calculated Value
Metal-Oxygen (M-O) Bond Length1.90 - 2.10 Å
Metal-Nitrogen (M-N) Bond Length2.00 - 2.20 Å
O-M-N Bite Angle85° - 95°

Data is illustrative and based on general findings for similar N,O-chelating ligands.

Table 2: Illustrative Natural Bond Orbital (NBO) Charges in a Metal-Phenoxy-Amine Complex

Atom/FragmentTypical Calculated NBO Charge (a.u.)
Metal Center+0.8 to +1.5
Phenoxy Oxygen-0.6 to -0.9
Amine Nitrogen-0.5 to -0.8
{2-[(Cyclopentylamino)methyl]phenoxy} Ligand-0.2 to -0.5

Data is illustrative and based on general findings for similar N,O-chelating ligands.

Table 3: Frontier Molecular Orbital Contributions in a Representative Metal-Phenoxy-Amine Complex

Molecular OrbitalMajor Contributing Fragments (Typical %)
HOMOPhenoxy Oxygen (40-60%), Amine Nitrogen (20-30%), Metal (10-20%)
LUMOMetal d-orbitals (70-90%), Ligand (10-30%)

Data is illustrative and based on general findings for similar N,O-chelating ligands.

Catalytic Applications of 2 Cyclopentylamino Methyl Phenoxy Derived Systems

Homogeneous Catalysis

Complexes derived from {2-[(Cyclopentylamino)methyl]phenoxy} and related phenoxy-amine or phenoxy-imine ligands are highly effective in homogeneous catalysis, where the catalyst is in the same phase as the reactants. The tunability of the ligand's steric and electronic properties by modifying the phenoxy ring or the amine substituent allows for the optimization of catalytic activity and selectivity for specific reactions.

Asymmetric Catalysis Mediated by Chiral {2-[(Cyclopentylamino)methyl]phenoxy} Ligands

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern organic chemistry. The development of efficient chiral ligands is crucial for controlling the stereochemical outcome of a reaction. nih.gov While C2-symmetric ligands have historically dominated the field, non-symmetrical ligands, such as those derived from a chiral {2-[(Cyclopentylamino)methyl]phenoxy} scaffold, have gained prominence. nih.gov These ligands can be synthesized from readily available chiral precursors, such as amino acids or chiral amines, through methods like the Mannich condensation reaction. rsc.orgscirp.org

The introduction of chirality, for instance, by using a chiral amine instead of cyclopentylamine (B150401) or by modifying the cyclopentyl group itself, can create a chiral pocket around the metal center. This chiral environment directs the approach of the substrate, leading to the preferential formation of one enantiomer over the other. Chiral N,O-ligands have been successfully applied in various metal-catalyzed asymmetric reactions. nih.govrsc.org For example, chiral Ni(II) complexes of Schiff bases derived from amino acids have been used for the asymmetric synthesis of tailor-made amino acids. nih.gov Similarly, iron-based catalysts with chiral ligands are effective for the asymmetric transfer hydrogenation of ketones and imines, producing enantioenriched alcohols and amines. nih.gov The design of such ligands is a key factor, as their structure directly influences the enantioselectivity of the catalytic process. nih.govresearchgate.net

Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Ligands based on the {2-[(Cyclopentylamino)methyl]phenoxy} framework, particularly their imine analogues (phenoxy-imines), form stable and active complexes with these metals.

Palladium complexes with phenoxy-imine ligands have been utilized as pre-catalysts in Suzuki-Miyaura cross-coupling reactions. These reactions, which couple aryl halides with arylboronic acids, can be performed efficiently in aqueous or semi-aqueous media using these catalysts. nih.gov The catalytic cycle for such palladium-catalyzed reactions generally involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.comyoutube.comyoutube.com Imine palladacycles often serve as stable pre-catalysts that generate the active catalytic species in situ. nih.gov These complexes have also shown activity in other cross-coupling reactions, such as the Mizoroki-Heck reaction, which couples aryl halides with alkenes. nih.govacademie-sciences.fr

Copper-catalyzed cross-coupling reactions, particularly for C-N and C-O bond formation (Ullmann-type couplings), have also benefited from N,O-ligands. frontiersin.orgdigitellinc.comnih.gov Copper(I) complexes with such ligands can catalyze the coupling of aryl halides with various nucleophiles like azoles, phenols, and amines, sometimes even under aerobic conditions. frontiersin.org The development of new ligand classes, such as oxalohydrazides, has led to highly active copper catalysts with impressive turnover numbers for the synthesis of biaryl ethers and N-aryl compounds. digitellinc.com

Below is a table summarizing the performance of related phenoxy-imine and other N,O-ligand metal complexes in various cross-coupling reactions.

Catalyst SystemReaction TypeSubstratesProduct YieldCitation
Imine Palladacycle/Pd(OAc)₂Suzuki-MiyauraAryl halide + Arylboronic acidHigh nih.gov
Pincer Cu-NHC ComplexUllmann C-N Coupling4-Iodotoluene + Imidazole (B134444)95% frontiersin.org
Pincer Cu-NHC ComplexUllmann C-O Coupling4-Iodotoluene + Phenol (B47542)85% frontiersin.org
BNMO/Cu(OAc)₂C-O Coupling2-Chloronaphthalene + 1-Butanol81% nih.gov
Oxalohydrazide/CuIC-O Coupling4-Bromobenzonitrile + PhenolHigh (TON up to 8000) digitellinc.com

This table is generated based on data for analogous phenoxy-imine and N,O-ligand systems.

Oxidation and Reduction Processes

Metal complexes derived from {2-[(Cyclopentylamino)methyl]phenoxy} and its analogues can catalyze a variety of oxidation and reduction reactions. In oxidation catalysis, these complexes can activate oxidants like hydrogen peroxide for the selective oxidation of substrates. For example, iron complexes with related ligands have been used for the oxidation of alkenes and in oxidative carbon-carbon bond-forming reactions. nii.ac.jp

In the realm of reduction reactions, these ligands are particularly effective in asymmetric transfer hydrogenation. This process typically involves the transfer of hydrogen from a simple hydrogen donor, like isopropanol (B130326) or formic acid, to a substrate such as a ketone or imine. Iron complexes bearing chiral amine(imine)diphosphine ligands have proven to be efficient pre-catalysts for the asymmetric transfer hydrogenation of prochiral ketones and imines, affording chiral alcohols and amines in high yields and enantioselectivities. nih.gov Similarly, rhodium and iridium complexes with chiral β-amino alcohol ligands catalyze the asymmetric transfer hydrogenation of ketones. researchgate.net The choice of metal and the specific ligand structure are critical for achieving high catalytic activity and stereocontrol.

Heterogeneous Catalysis and Immobilized {2-[(Cyclopentylamino)methyl]phenoxy} Catalysts

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. To overcome this, homogeneous catalysts can be immobilized on solid supports, creating heterogeneous catalysts that are easily recoverable and reusable. uq.edu.au Porous materials like silica (B1680970) are common supports due to their high surface area and the presence of surface silanol (B1196071) groups that allow for chemical grafting of the catalyst. uq.edu.aunih.gov

Phenoxy-imine metal complexes, analogous to those derived from {2-[(Cyclopentylamino)methyl]phenoxy}, have been successfully immobilized on silica. acs.orgresearchgate.netbeilstein-journals.org For instance, a phenoxy-imine titanium catalyst was supported on methylaluminoxane (B55162) (MAO)-pretreated silica for use in ethylene (B1197577) trimerization. acs.orgresearchgate.net Similarly, copper complexes with related Schiff base ligands have been immobilized on silica gel and used in "click" chemistry reactions. beilstein-journals.org The immobilization can be achieved through covalent bonding, where the ligand is modified with a silane (B1218182) anchor before being attached to the silica surface. nii.ac.jp This method creates a stable linkage, minimizing catalyst leaching into the reaction medium. uq.edu.aunih.gov The performance of these heterogeneous catalysts can be influenced by the nature of the support and the method of immobilization. nii.ac.jp

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing catalyst performance and developing new catalytic systems. For cross-coupling reactions catalyzed by palladium complexes with phenoxy-imine or related ligands, the catalytic cycle is generally well-understood. youtube.com It typically begins with the reduction of a Pd(II) pre-catalyst to the active Pd(0) species. youtube.com This is followed by three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) intermediate (R-Pd-X). youtube.comyoutube.com

Transmetalation: The R group from an organometallic reagent (e.g., R'-B(OH)₂) replaces the halide on the palladium center to form a diorganopalladium(II) complex (R-Pd-R'). youtube.comresearchgate.net

Reductive Elimination: The two organic groups couple to form the product (R-R'), and the Pd(0) catalyst is regenerated, completing the cycle. youtube.com

Computational methods, such as Density Functional Theory (DFT), have been employed to study the intricate details of these catalytic cycles. researchgate.netnih.govresearchgate.net DFT studies on palladium-catalyzed Suzuki-Miyaura reactions have helped to characterize the intermediates and transition states for each step, providing insights into the relative energies of different pathways. researchgate.netresearchgate.net For instance, studies on the intramolecular dehydrogenative coupling of 4-phenoxy-2-coumarins catalyzed by palladium suggested a concerted metalation-deprotonation (CMD) mechanism for C-H bond cleavage. rsc.org Such mechanistic studies, combining experimental and computational approaches, are invaluable for rationally designing more efficient catalysts. nih.govrsc.org

Catalyst Recycling and Stability Studies

Studies on silica-supported phenoxy-imine catalysts have often included recycling experiments. For example, an immobilized copper catalyst used for dye degradation showed good reusability over four cycles with minimal metal leaching. nih.gov However, leaching of the active metal from the support can occur, leading to a decrease in catalytic activity over successive runs. dtu.dkresearchgate.net This can happen through the solvolysis of the bonds linking the metal complex to the support. dtu.dk The choice of solvent and reaction conditions can significantly impact catalyst stability and leaching. nih.gov For instance, in one study of a silica-supported titanium catalyst, the use of certain aluminum alkyls as scavengers led to catalyst leaching and the formation of unwanted byproducts. acs.orgresearchgate.net

The table below summarizes the recycling performance of some related immobilized catalysts.

Immobilized CatalystSupport MaterialReactionNumber of CyclesFinal Activity/YieldCitation
Cu-Fe ComplexSodium AlginateFenton-like reaction4Maintained high efficiency nih.gov
Cu@ImPy-SBA-15SBA-15 Silica"Click" ReactionNot specifiedHigh reusability beilstein-journals.org
Supported Fe terpyridineSBA-15 SilicaOxidative CouplingReusable80% (requires Fe addition) nii.ac.jp
Ti-Phenoxy-imineMAO-SilicaEthylene Trimerization-Activity affected by scavengers acs.orgresearchgate.net

This table is generated based on data for analogous immobilized systems.

Careful design of the ligand and the immobilization strategy is essential to create robust and highly recyclable heterogeneous catalysts based on the {2-[(Cyclopentylamino)methyl]phenoxy} scaffold. nih.govnih.gov

Advanced Material Science and Sensor Applications of 2 Cyclopentylamino Methyl Phenoxy

Integration of {2-[(Cyclopentylamino)methyl]phenoxy} into Polymeric Materials

There is currently no available scientific literature detailing the methods or outcomes of integrating {2-[(Cyclopentylamino)methyl]phenoxy} into any polymeric matrices. Research on related phenoxy compounds has shown that the phenoxy group can be incorporated into polymer backbones or as a pendant group to modify the properties of materials such as polyphosphazenes or polyesters. These modifications can influence thermal stability, solubility, and mechanical characteristics. However, without specific studies on the title compound, any potential effects or synthetic pathways remain purely speculative.

Development of Functional Materials with Tunable Optical and Electronic Properties

The search yielded no information on the development of functional materials using {2-[(Cyclopentylamino)methyl]phenoxy} for the purpose of tuning optical and electronic properties. In broader material science, phenoxy-containing structures are sometimes explored for their potential luminescent or electroactive characteristics, often as part of larger conjugated systems. The specific contribution of the cyclopentylamino-methyl-phenoxy scaffold to these properties has not been documented.

Chemo- and Biosensor Development Based on {2-[(Cyclopentylamino)methyl]phenoxy} Scaffolds

No published research was found on the use of {2-[(Cyclopentylamino)methyl]phenoxy} as a foundational structure for chemo- or biosensors.

Selective Ion Recognition and Sensing

There are no studies reporting the application of {2-[(Cyclopentylamino)methyl]phenoxy} for the selective recognition and sensing of ions. The basic structure, containing a secondary amine and ether oxygen, suggests a potential for chelation with metal ions. However, no experimental data on binding affinities, selectivity, or sensing mechanisms for any specific ions have been reported.

Molecular Detection and Recognition

Similarly, the scientific literature lacks any reports on the use of {2-[(Cyclopentylamino)methyl]phenoxy} for the detection and recognition of specific molecules. While related structural motifs are employed in host-guest chemistry and molecular imprinting, the specific capabilities of this compound in molecular sensing remain unexplored and undocumented in available research.

Future Perspectives and Emerging Research Directions for 2 Cyclopentylamino Methyl Phenoxy

Innovations in Synthetic Methodologies and Process Intensification

The synthesis of {2-[(Cyclopentylamino)methyl]phenoxy} and its analogs is a critical first step for any further investigation. Future research will likely focus on moving beyond traditional batch synthesis towards more efficient, safer, and sustainable methods.

Detailed Research Findings: Classical synthetic routes to aminophenoxy structures often involve multi-step sequences with protection/deprotection steps or the use of hazardous alkylating agents. Emerging strategies aim to circumvent these issues. One promising avenue is the direct reductive amination of a suitable salicylaldehyde (B1680747) derivative with cyclopentylamine (B150401), potentially using heterogeneous copper catalysts which are known to be effective, waste-reducing, and reusable. researchgate.net Another advanced approach is the "hydrogen borrowing" methodology, where an alcohol on the phenoxy precursor is converted in-situ to an aldehyde, which then reacts with the amine before being reduced. rsc.orgrsc.org This method is highly atom-economical as water is the only byproduct. rsc.org

Process intensification (PI) offers a paradigm shift from conventional batch reactors to continuous flow systems. escholarship.org The use of microreactors for the synthesis of {2-[(Cyclopentylamino)methyl]phenoxy} could offer significant advantages, such as superior heat and mass transfer, enhanced safety margins for exothermic reactions, and the ability to rapidly screen reaction conditions. ccdcindia.com Combining reaction and separation steps, for instance through reactive distillation, could dramatically reduce the plant's physical footprint and energy consumption. escholarship.orgccdcindia.com

Table 1: Comparison of Potential Synthetic Methodologies for {2-[(Cyclopentylamino)methyl]phenoxy}
MethodologyKey PrinciplesPotential AdvantagesChallenges
Traditional Batch SynthesisStep-wise reaction of precursors (e.g., 2-phenoxy-methyl halide and cyclopentylamine) in large vessels.Well-established procedures, simple equipment.Poor heat control, potential for runaway reactions, large solvent volumes, often lower yields.
Catalytic Reductive AminationOne-pot reaction of a phenoxy-aldehyde with cyclopentylamine and a reducing agent over a catalyst (e.g., Cu/SiO2). researchgate.netHigher atom economy, fewer steps, reduced waste, potential for catalyst recycling. researchgate.netCatalyst deactivation, optimization of reaction conditions required.
Hydrogen Borrowing CatalysisIn-situ oxidation of a phenoxy-alcohol to an aldehyde, which then forms an imine with cyclopentylamine and is subsequently reduced, regenerating the catalyst. rsc.orgrsc.orgExtremely high atom economy (water as sole byproduct), uses readily available alcohols. rsc.orgRequires specialized catalysts, may require higher temperatures.
Continuous Flow/Microreactor SynthesisReactants are continuously pumped through a small-scale reactor with excellent control over temperature and mixing. ccdcindia.comEnhanced safety, rapid optimization, improved yield and purity, easy scalability by numbering-up. ccdcindia.comPotential for channel clogging, requires specialized pumping equipment.

Development of Advanced Characterization Techniques and Data Analysis Protocols

A thorough understanding of the three-dimensional structure and intermolecular interactions of {2-[(Cyclopentylamino)methyl]phenoxy} is essential for predicting its properties and function. Future research will employ a suite of advanced analytical techniques.

Detailed Research Findings: While standard techniques like NMR and Mass Spectrometry provide basic structural confirmation, more sophisticated methods are needed to probe the molecule's dynamics and solid-state architecture. Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be invaluable for unambiguous assignment of all proton and carbon signals. For understanding the molecule's solid-state conformation and packing, single-crystal X-ray diffraction is the gold standard. mdpi.com This technique provides precise bond lengths, angles, and reveals the network of intermolecular interactions, such as hydrogen bonds, which govern the crystal lattice. mdpi.com

Furthermore, Hirshfeld surface analysis, a computational tool applied to X-ray crystallography data, can be used to visualize and quantify intermolecular contacts. mdpi.com This method provides a fingerprint plot that helps to deconvolute the types and relative importance of different interactions (e.g., H···H, C···H, O···H), offering deep insights into the crystal packing forces. researchgate.net Characterizing ortho-substituted derivatives, which may exist as different conformers or tautomers, will require a combination of these experimental techniques and theoretical calculations to interpret the complex spectroscopic data accurately. researchgate.net

Table 2: Advanced Characterization Techniques for {2-[(Cyclopentylamino)methyl]phenoxy}
TechniqueInformation ProvidedPotential Application
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths/angles, crystal packing, absolute configuration. mdpi.comDefinitive structural proof, understanding polymorphism, guiding computational models.
2D NMR Spectroscopy (COSY, HSQC, etc.)Unambiguous assignment of 1H and 13C signals, through-bond correlations.Confirming connectivity in complex derivatives, studying solution-state conformation.
Hirshfeld Surface AnalysisVisualization and quantification of intermolecular interactions within the crystal lattice. mdpi.comUnderstanding crystal packing, predicting physical properties like solubility and melting point.
Variable Temperature (VT) NMRInformation on dynamic processes like conformational changes or proton exchange.Studying the rotational barrier of the cyclopentyl group or the phenoxy moiety.

Expansion of Computational Models and Predictive Capabilities

Computational chemistry is an indispensable tool for accelerating research and reducing experimental costs. For a molecule like {2-[(Cyclopentylamino)methyl]phenoxy}, a multi-pronged computational approach can guide synthesis, characterization, and application discovery.

Detailed Research Findings: Density Functional Theory (DFT) calculations can be used to optimize the molecule's geometry, predict its vibrational spectra (FTIR), and calculate NMR chemical shifts, providing a theoretical benchmark for experimental data. researchgate.net Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps, also derived from DFT, can identify reactive sites and regions susceptible to electrophilic or nucleophilic attack, guiding the design of new derivatives. researchgate.net

Beyond the single-molecule level, the development of Quantitative Structure-Activity Relationship (QSAR) and machine learning models represents a significant future direction. nih.gov By synthesizing a small library of {2-[(Cyclopentylamino)methyl]phenoxy} derivatives and testing them for a specific biological activity (e.g., enzyme inhibition), a predictive model can be built. nih.gov These models can then be used to virtually screen thousands of hypothetical new derivatives, prioritizing the most promising candidates for synthesis. nih.gov Such in silico approaches are crucial for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties early in the drug discovery process. nih.gov

Table 3: Computational Models and Their Predictive Applications
Computational ModelPrinciplePredicted Properties for {2-[(Cyclopentylamino)methyl]phenoxy}
Density Functional Theory (DFT)Solves the Schrödinger equation using approximations for electron density to determine electronic structure. researchgate.netOptimized geometry, spectroscopic data (IR, NMR), reaction energies, molecular orbital energies. researchgate.net
Molecular Dynamics (MD) SimulationSimulates the physical movements of atoms and molecules over time.Conformational flexibility, solvent interactions, binding affinity to biological targets.
Quantitative Structure-Activity Relationship (QSAR)Correlates variations in molecular structure with changes in biological activity. nih.govPredicted biological activity (e.g., IC50) for new derivatives based on their structural features.
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups responsible for biological activity. nih.govA 3D query to search for other compounds with similar potential biological activity.

Exploration of Novel Interdisciplinary Applications

The true potential of {2-[(Cyclopentylamino)methyl]phenoxy} may lie in its application in diverse, interdisciplinary fields. Its structure suggests possibilities ranging from medicinal chemistry to materials science.

Detailed Research Findings: The individual components of the molecule are found in various bioactive agents. For instance, cyclopentylamino groups are present in potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic diseases. nih.govnih.gov Phenoxy acetic acid derivatives have been developed as selective COX-2 inhibitors for treating inflammation. nih.gov This suggests that {2-[(Cyclopentylamino)methyl]phenoxy} could serve as a novel scaffold for developing new therapeutic agents. Its derivatives could be synthesized and screened for a wide range of biological activities, including anticancer, antiviral, or enzyme inhibitory effects. nih.gov

A more novel, interdisciplinary direction would be to explore its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, constructed from metal ions or clusters linked by organic molecules. rsc.org The nitrogen and oxygen atoms in {2-[(Cyclopentylamino)methyl]phenoxy} could coordinate with metal centers, potentially forming novel frameworks with applications in gas storage, catalysis, or as advanced drug delivery systems. rsc.org

Sustainable and Circular Chemistry Initiatives in {2-[(Cyclopentylamino)methyl]phenoxy} Research

Aligning chemical research with the principles of green and circular chemistry is a global imperative. Future work on {2-[(Cyclopentylamino)methyl]phenoxy} must prioritize sustainability from the outset.

Detailed Research Findings: The core principles of green chemistry can be applied to the entire lifecycle of the compound. This starts with the choice of raw materials. Research could explore the synthesis of the cyclopentyl or phenoxy moieties from renewable, biomass-derived platform chemicals instead of petroleum-based feedstocks. rsc.orgdtu.dk The use of green solvents, such as water, ionic liquids, or supercritical CO₂, can drastically reduce the environmental impact of the synthesis. nih.gov

Furthermore, a circular approach would involve designing the synthesis with catalyst recycling in mind. Using heterogeneous or magnetically separable catalysts would facilitate their recovery and reuse, minimizing waste. researchgate.net Biocatalysis, employing enzymes like amine dehydrogenases, offers a highly selective and environmentally benign route to chiral amines from alcohols under mild conditions, representing a frontier in green synthesis. rsc.org The development of efficient biocatalytic routes to chiral versions of {2-[(Cyclopentylamino)methyl]phenoxy} would be a significant advancement.

Table 4: Sustainable and Circular Strategies for {2-[(Cyclopentylamino)methyl]phenoxy} Research
StrategyDescriptionPotential Benefit
Use of Renewable FeedstocksSynthesizing precursors from biomass-derived platform chemicals (e.g., from lignin (B12514952) or furfural). dtu.dkReduces reliance on fossil fuels, lowers carbon footprint.
Green SolventsReplacing volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids. nih.govMinimizes pollution, reduces health and safety risks.
Catalyst RecyclingEmploying heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused. researchgate.netReduces costs and waste, improves process efficiency.
BiocatalysisUsing isolated enzymes or whole-cell systems (e.g., E. coli) to perform specific chemical transformations. rsc.orgHigh selectivity (including stereoselectivity), mild reaction conditions, biodegradable catalysts. rsc.org
Atom EconomyDesigning synthetic transformations that maximize the incorporation of all material from the reactants into the final product. rsc.orgMinimizes the generation of waste byproducts.

Q & A

Q. Q1. What are the standard synthetic protocols for {2-[(Cyclopentylamino)methyl]phenoxy}-based compounds, and what factors influence reaction yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclopentylamine can react with halogenated phenoxy precursors under reflux conditions (e.g., THF or DCM solvents, 60–80°C). Yield optimization depends on:

  • Catalyst selection : Use of bases like K₂CO₃ or Et₃N to deprotonate intermediates .
  • Reagent purity : Impurities in cyclopentylamine derivatives can reduce efficiency; pre-purification via distillation is recommended .
  • Reaction time : Extended times (>24 hrs) may improve conversion but risk side reactions .

Q. Q2. How can researchers analytically characterize {2-[(Cyclopentylamino)methyl]phenoxy} derivatives?

Methodological Answer: Use a combination of:

  • HPLC/LC-MS : For purity assessment, employ C18 columns with mobile phases like acetonitrile/0.1% formic acid. Relative retention times (RRT) for related impurities (e.g., cyclopentylmandelic acid analogs) are critical for identification .
  • NMR spectroscopy : ¹H/¹³C NMR resolves methylene and cyclopentyl proton environments (δ 1.5–2.5 ppm for cyclopentyl CH₂ groups) .
  • FT-IR : Confirm amine (N-H stretch ~3300 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities .

Q. Q3. What biological screening assays are appropriate for preliminary evaluation of this compound?

Methodological Answer: Begin with in vitro assays :

  • Enzyme inhibition : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) at 1–100 µM concentrations .
  • Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. Q4. How can researchers resolve low yields in multi-step syntheses of {2-[(Cyclopentylamino)methyl]phenoxy} analogs?

Methodological Answer:

  • Intermediate isolation : Purify intermediates (e.g., Schiff base adducts) via column chromatography (silica gel, hexane/EtOAc gradient) to minimize side products .
  • Temperature control : Use cryogenic conditions (-20°C) for unstable intermediates (e.g., nitroso derivatives) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity in reductive amination steps .

Q. Q5. How should conflicting bioactivity data (e.g., variable IC₅₀ values) be addressed?

Methodological Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show variability .
  • Metabolite profiling : Use LC-MS to rule out compound degradation during assays .

Q. Q6. What strategies optimize the compound’s stability in biological matrices?

Methodological Answer:

  • pH adjustment : Buffers (pH 7.4) with 0.1% BSA reduce hydrolysis of ester/amide groups .
  • Light protection : Store solutions in amber vials to prevent photodegradation of phenoxy moieties .
  • Cryopreservation : Lyophilize stock solutions for long-term storage at -80°C .

Q. Q7. How can computational methods guide SAR studies for this scaffold?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., cyclooxygenase-2) .
  • QSAR modeling : Correlate substituent electronegativity (Hammett constants) with bioactivity data .
  • MD simulations : Assess conformational flexibility of the cyclopentyl group in aqueous environments .

Q. Q8. What advanced techniques validate metabolic pathways of this compound?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via HR-MS/MS .
  • Isotope labeling : Use ¹⁴C-labeled cyclopentyl groups to trace metabolic fate in excretion studies .
  • CYP inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Data Contradiction & Interdisciplinary Applications

Q. Q9. How to reconcile discrepancies in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • Crystallography : Resolve tautomerism or stereochemistry ambiguities via single-crystal X-ray diffraction .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers in the cyclopentyl group .

Q. Q10. What interdisciplinary applications exist beyond pharmacology?

Methodological Answer:

  • Materials science : Incorporate into dendrimers for controlled drug release via pH-sensitive ester hydrolysis .
  • Catalysis : Use as a ligand in asymmetric catalysis (e.g., Pd-catalyzed cross-coupling) .
  • Environmental chemistry : Study degradation pathways under UV light to assess ecotoxicology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.